N~3~-[2-(DIFLUOROMETHOXY)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[2-(Difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a synthetic compound with a molecular formula of C14H18F2N2O4S It is known for its unique chemical structure, which includes a difluoromethoxy group, a methylsulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the piperidinecarboxamide moiety. One common synthetic route involves the following steps:
Formation of the Difluoromethoxy Group: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through the reaction of the intermediate compound with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base.
Formation of the Piperidinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with a piperidine derivative to form the piperidinecarboxamide moiety.
Industrial Production Methods
Industrial production of N3-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~3~-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in industrial processes.
Mechanism of Action
The mechanism of action of N3-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the piperidinecarboxamide moiety play crucial roles in its binding to these targets, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N~3~-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:
N-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide: This compound shares a similar structure but may have different functional groups or substituents.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: This compound has a similar core structure but different substituents, leading to distinct properties and applications.
The uniqueness of N3-[2-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c1-23(20,21)18-8-4-5-10(9-18)13(19)17-11-6-2-3-7-12(11)22-14(15)16/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAAPXLFKWXGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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